molecular formula C43H30F5NO4S B12821551 [2,3,4,5,6-pentakis(fluoranyl)phenyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(triphenylmethyl)sulfanyl-propanoate

[2,3,4,5,6-pentakis(fluoranyl)phenyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(triphenylmethyl)sulfanyl-propanoate

Cat. No.: B12821551
M. Wt: 751.8 g/mol
InChI Key: FDAUCYDVXIPBDR-UHFFFAOYSA-N
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Description

This compound is a highly fluorinated, Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative with a trityl (triphenylmethyl) sulfanyl group. Its structure features:

  • Fmoc-protected amino group: A common protecting group in peptide synthesis, offering stability under basic conditions and cleavability under mild acidic conditions .
  • Trityl sulfanyl group: A bulky, hydrophobic substituent that may sterically hinder reactions while providing thiol protection .

This combination of functional groups suggests applications in peptide synthesis, particularly for introducing fluorinated aromatic residues or stabilizing intermediates during solid-phase synthesis.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H30F5NO4S/c44-35-36(45)38(47)40(39(48)37(35)46)53-41(50)34(49-42(51)52-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-54-43(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,49,51)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAUCYDVXIPBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H30F5NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

751.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Cys(Trt)-OPfp typically involves the following steps:

    Protection of the Amino Group: The amino group of D-cysteine is protected using the Fmoc group. This is achieved by reacting D-cysteine with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.

    Protection of the Thiol Group: The thiol group of the Fmoc-protected D-cysteine is then protected using the Trt group. This is done by reacting the compound with trityl chloride (Trt-Cl) in the presence of a base like triethylamine.

    Formation of the Pentafluorophenyl Ester: The final step involves the formation of the pentafluorophenyl ester by reacting the Fmoc-D-Cys(Trt)-OH with pentafluorophenol (Pfp-OH) and a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of Fmoc-D-Cys(Trt)-OPfp follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Cys(Trt)-OPfp undergoes several types of chemical reactions, including:

    Substitution Reactions: The pentafluorophenyl ester group is highly reactive and can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.

    Deprotection Reactions: The Fmoc and Trt protecting groups can be removed under specific conditions. Fmoc is typically removed using piperidine, while Trt is removed using trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Trt Deprotection: Trifluoroacetic acid (TFA) in the presence of scavengers like water and triisopropylsilane (TIS) is used.

    Coupling Reactions: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used as coupling reagents.

Major Products

The major products formed from these reactions are peptides with specific sequences, where Fmoc-D-Cys(Trt)-OPfp is used as a building block.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-D-Cys(Trt)-OPfp is used in the synthesis of peptides and proteins. It is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.

Biology

In biological research, this compound is used to study protein-protein interactions, enzyme mechanisms, and the synthesis of biologically active peptides.

Medicine

In medicine, peptides synthesized using Fmoc-D-Cys(Trt)-OPfp are used in the development of therapeutic agents, including peptide-based drugs and vaccines.

Industry

In the industrial sector, this compound is used in the large-scale synthesis of peptides for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of Fmoc-D-Cys(Trt)-OPfp involves the formation of peptide bonds through nucleophilic substitution reactions. The pentafluorophenyl ester group is highly reactive and facilitates the coupling of the cysteine derivative to other amino acids or peptides. The Fmoc and Trt protecting groups ensure that the amino and thiol groups are protected during the synthesis process, preventing unwanted side reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related Fmoc-protected amino acid derivatives:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Notable Properties/Applications References
Target Compound ([2,3,4,5,6-pentakis(fluoranyl)phenyl] ... propanoate) Pentakis(fluorophenyl), Trityl sulfanyl ~800–850* High fluorination for enhanced hydrophobicity; potential for peptide backbone fluorination . [4, 10]
(R)-2-(Fmoc-amino)-3-(3,5-difluorophenyl)propanoic acid 3,5-Difluorophenyl ~440 Moderate fluorination; used in fluorinated peptide design . [3]
(2S)-3-[4-(Difluoromethyl)phenyl]-2-(Fmoc-amino)propanoic acid 4-(Difluoromethyl)phenyl ~440 Dual fluorine substitution; balances lipophilicity and reactivity . [5]
Fmoc-Pen(Trt)-OH [(2R)-2-(Fmoc-amino)-3-methyl-3-tritylsulfanylbutanoic acid] Trityl sulfanyl, methyl-branched chain ~620 Branched alkyl chain with trityl protection; stabilizes cysteine analogs . [10]
Methyl 2-(Fmoc-amino)-3-(4-tert-butylphenyl)propanoate 4-tert-Butylphenyl ~450 Bulky tert-butyl group for steric shielding in photocatalytic reactions . [6]
2-(Fmoc-amino)-3-(1H-indol-3-yl)propanoic acid Indole ring ~380 Aromatic heterocycle for bioactive peptide motifs . [7]

*Estimated based on structural analogs.

Key Findings

Fluorination Effects: The target compound’s pentakis(fluorophenyl) group confers exceptional hydrophobicity compared to mono- or di-fluorinated analogs (e.g., compounds in ). This may enhance membrane permeability in drug delivery systems but reduce aqueous solubility . Fluorinated aromatic systems are known to improve metabolic stability and binding affinity in therapeutic peptides, as seen in analogues like 3,5-difluorophenyl derivatives .

Trityl Sulfanyl Group: The trityl group in the target compound and Fmoc-Pen(Trt)-OH provides robust thiol protection, critical for cysteine analogs. However, the target’s propanoate backbone (vs. valine in Fmoc-Pen(Trt)-OH) may alter conformational flexibility in peptide chains.

Synthetic Utility :

  • Compounds with tert-butylphenyl groups (e.g., ) are optimized for steric protection in photocatalytic reactions, whereas the target’s fluorinated aryl group may favor electrophilic aromatic substitution or π-stacking interactions.

Biological Relevance :

  • Indole-containing analogs (e.g., ) are prioritized for mimicking tryptophan residues, while the target’s fluorinated structure could be tailored for targeting fluorine-rich environments (e.g., lipid bilayers or fluorophilic protein pockets).

Research Implications

The target compound’s unique fluorination pattern and trityl sulfanyl group position it as a specialized building block for:

  • Peptide engineering : Introducing fluorinated residues to modulate bioavailability or stability.
  • Thiol-protection strategies : Competing with disulfide-forming intermediates in cysteine-rich peptides. Further studies should explore its solubility profiles, reaction kinetics, and performance in solid-phase synthesis compared to less fluorinated or bulkier analogs.

Biological Activity

The compound [2,3,4,5,6-pentakis(fluoranyl)phenyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(triphenylmethyl)sulfanyl-propanoate is a complex organic molecule notable for its unique structural features and potential biological activities. Its design incorporates multiple fluorine atoms, which can significantly influence its lipophilicity and reactivity, potentially leading to enhanced biological interactions compared to non-fluorinated analogs. This article aims to delve into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound is characterized by several key structural features:

  • Pentafluorophenyl Moiety : Enhances electronic properties and lipophilicity.
  • Fluorenylmethoxycarbonyl Group : Commonly used in peptide synthesis for protecting amino acids.
  • Triphenylmethyl Sulfanyl Group : May influence stability and reactivity.

These features suggest that the compound could exhibit unique biological activities not present in simpler analogs.

The biological activity of the compound can be attributed to its ability to interact with various biological targets. Some proposed mechanisms include:

  • Enzyme Inhibition : The fluorinated phenyl group may interact with active sites of enzymes, potentially inhibiting their function.
  • Receptor Modulation : The triphenylmethyl group may allow for binding to specific receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : The presence of multiple fluorine atoms could enhance the compound's ability to scavenge free radicals.

Biological Activity Overview

A summary of the biological activities observed or hypothesized for this compound includes:

Activity TypeObservations/Notes
Anticancer PotentialSimilar compounds have shown efficacy against various cancer cell lines.
Antimicrobial EffectsPotential activity against bacterial strains due to structural similarities with known antimicrobial agents.
Enzyme InhibitionLikely inhibition of specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

  • Anticancer Studies : Research has indicated that fluorinated compounds often exhibit enhanced cytotoxicity against cancer cells. For instance, studies on structurally related compounds have demonstrated significant inhibition of tumor growth in vitro and in vivo models. Specific attention has been given to their mechanisms involving apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : A study exploring the antimicrobial properties of fluorinated compounds revealed that certain derivatives displayed potent activity against Gram-positive bacteria. This suggests that the compound may also possess similar properties due to its structural characteristics.
  • Enzyme Interaction Studies : Investigations into enzyme interactions have shown that fluorinated phenols can effectively inhibit enzymes like cyclooxygenase (COX), which is crucial in inflammatory responses. This raises the possibility that the compound may exhibit anti-inflammatory properties through similar mechanisms.

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